

Autocamtide II: Sequence, Structure, and Experimental Utility

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Compound of Interest

Compound Name: Autocamtide II

Cat. No.: B12352003

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Executive Summary

Autocamtide-2 (AC-2) is a highly specific synthetic peptide substrate designed to assess the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Derived from the enzyme's own autoinhibitory regulatory domain, AC-2 mimics the consensus sequence surrounding the critical Threonine-286 (Thr286) autophosphorylation site. Unlike generic kinase substrates (e.g., Syntide-2), AC-2 exhibits exceptional selectivity for CaMKII over other kinases such as PKC or PKA, making it the "gold standard" reagent for kinetic profiling and high-throughput screening.

This technical guide details the molecular identity of Autocamtide-2, its structural basis for specificity, and a validated experimental protocol for its use in kinase activity assays.

Molecular Identity & Physiochemical Properties

Autocamtide-2 is a 13-residue peptide.^[1] Its sequence is engineered to optimize binding to the CaMKII active site by retaining the core consensus motif (R-X-X-S/T) while flanking it with basic residues to enhance interaction with the kinase's acidic binding pocket.

Peptide Specifications

Property	Data
Peptide Name	Autocamtide-2 (AC-2)
Amino Acid Sequence	H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH
One-Letter Code	KKALRRQETVDAL
Molecular Weight	1527.8 g/mol
Isoelectric Point (pI)	~11.0 (Highly Basic)
Target Kinase	CaMKII (isoforms)
Phosphorylation Site	Threonine-9 (Corresponds to Thr286 in CaMKII)
Km (Affinity)	~2 M (High Affinity)
Solubility	Soluble in water or dilute buffer (up to 2 mg/mL)

Related Peptides: The Inhibitor (AIP)

A critical derivative of AC-2 is the Autocamtide-2 Related Inhibitory Peptide (AIP).^{[2][3]} By substituting the phosphorylatable Threonine with Alanine, AIP binds the active site with high affinity but cannot be phosphorylated, acting as a potent pseudosubstrate inhibitor.

Peptide	Sequence	Function	IC50 / Km
Autocamtide-2	KKALRRQETVDAL	Substrate	
AIP	KKALRRQEAVDAL	Competitive Inhibitor	

Structural Mechanism of Action

The "Substrate Capture" Mechanism

CaMKII is unique because its substrate recognition site is blocked by its own regulatory domain in the absence of Calcium/Calmodulin (

).^[4] This regulatory domain contains the Thr286 residue.^[4]^[5]

- Resting State: The regulatory domain acts as an internal pseudosubstrate, occluding the active site.

- Activation:

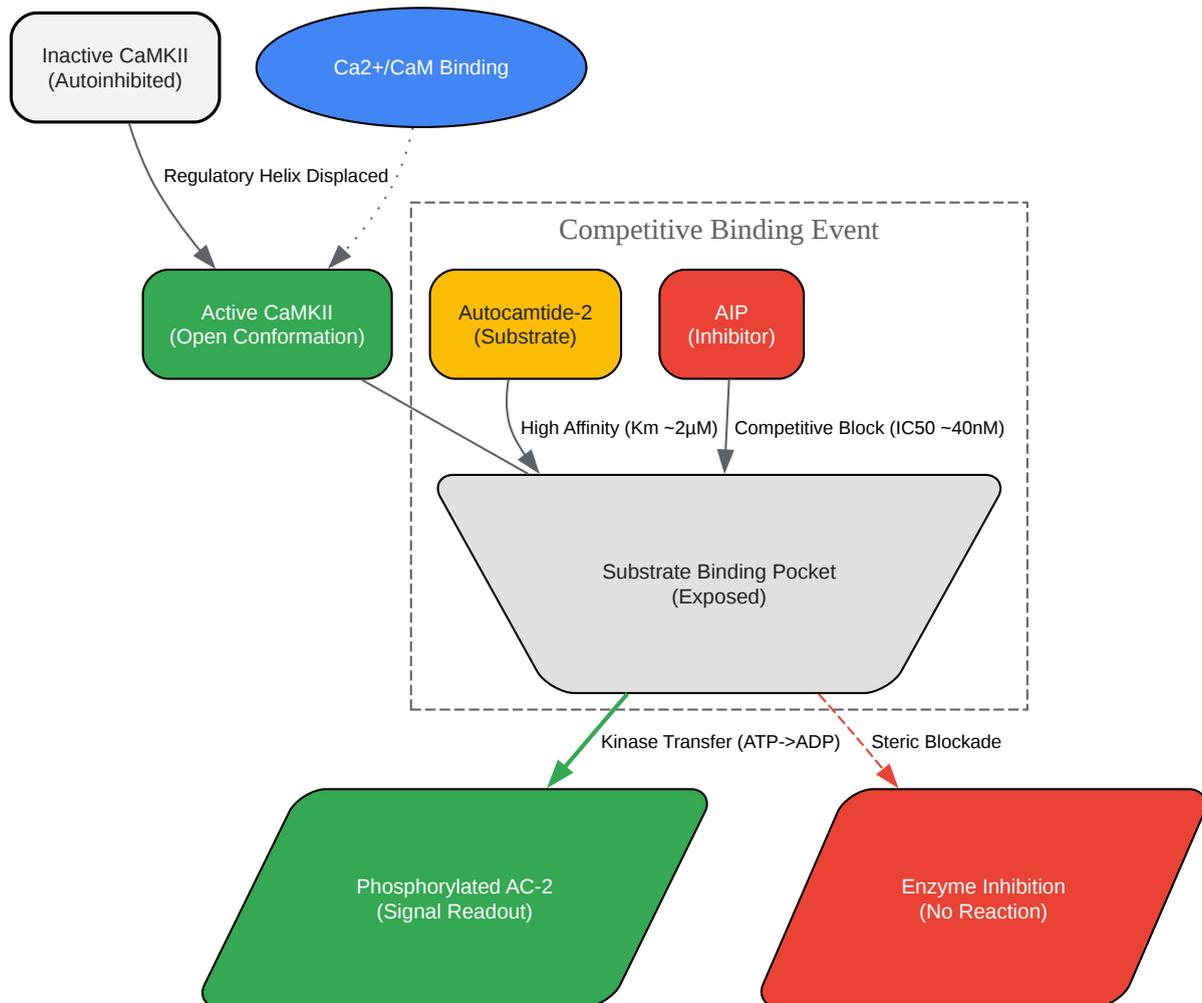
binds to the regulatory helix, dislodging it and exposing the active site.^[4]

- Autocamtide-2 Binding: AC-2 structurally mimics the dislodged regulatory segment. It enters the exposed active site and is phosphorylated at Thr9.

Structural Homology

Crystal structures of CaMKII (e.g., PDB: 2V7O) reveal that the regulatory segment binds the adjacent kinase domain in a trans-phosphorylation event. Autocamtide-2 exploits this exact binding interface. The basic residues (Lys/Arg) in AC-2 form electrostatic bridges with acidic residues (Glu/Asp) in the CaMKII substrate-binding pocket (Helix

), ensuring high specificity.



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Figure 1: Mechanism of CaMKII activation and the competitive interaction between Autocamtide-2 (substrate) and AIP (inhibitor) at the exposed substrate binding pocket.

Experimental Protocol: CaMKII Activity Assay

This protocol outlines a radiometric (

) assay, considered the gold standard for quantitative kinetics. For high-throughput non-radioactive screening, biotinylated AC-2 can be used with streptavidin-HRP detection.

Reagents Preparation

- Kinase Buffer (5X): 250 mM HEPES (pH 7.5), 50 mM

.

- Substrate Stock: 1 mM Autocamtide-2 in

(Store at -20°C).

- Activator Mix: 2.5 mM

, 50

g/mL Calmodulin (CaM).

- ATP Mix: 100

M cold ATP spiked with

(approx. 3000-5000 cpm/pmol).

- Stop Solution: 75 mM Phosphoric Acid (

).

Assay Workflow

- Equilibration: Dilute CaMKII enzyme to 1-10 nM in 1X Kinase Buffer. Keep on ice.

- Reaction Setup: In a microcentrifuge tube, combine:

- 5

μL 5X Kinase Buffer

- 2.5

L Autocamtide-2 Stock (Final: 50

M)

- 2.5

L Activator Mix (

)

- 10

L diluted CaMKII enzyme

- Volume adjustment with water to 20

L

- Initiation: Pre-incubate at 30°C for 2 minutes. Start reaction by adding 5

L ATP Mix.

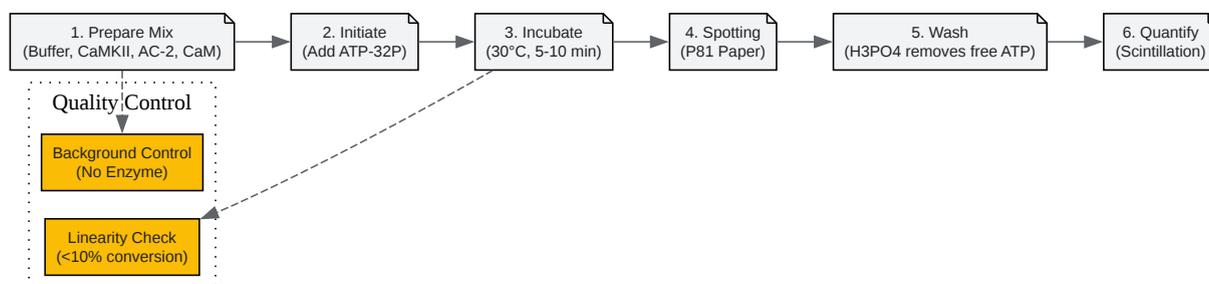
- Incubation: Incubate at 30°C for 5–10 minutes. (Ensure linearity by keeping substrate conversion <10%).
- Termination: Spot 20

L of the reaction mixture onto P81 phosphocellulose paper squares.

- Washing: Immediately immerse papers in 75 mM

. Wash 3 times (5 mins each) to remove unreacted ATP. The basic AC-2 peptide binds tightly to the anionic P81 paper.

- Quantification: Dry papers and quantify via liquid scintillation counting.



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Figure 2: Step-by-step workflow for the radiometric CaMKII activity assay using Autocamtide-2.

Troubleshooting & Optimization

- High Background: If using P81 paper, ensure the wash acid concentration is correct (75 mM). Too weak acid fails to wash off free ATP; too strong may hydrolyze the peptide.
- Low Signal: Verify the integrity of the Calmodulin. CaM is susceptible to oxidation. Ensure is present in excess of any EGTA/EDTA in the buffer.
- Substrate Inhibition: While AC-2 has a high K_m , concentrations >100

M may cause substrate inhibition or non-specific binding issues in some assay formats. Maintain 20–50

M.

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